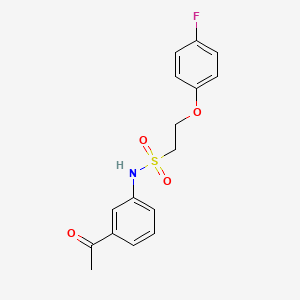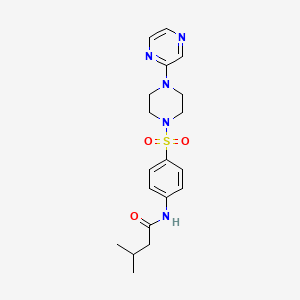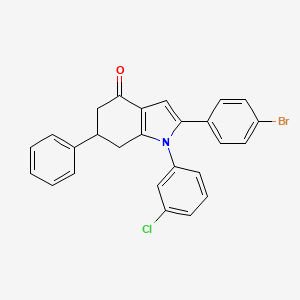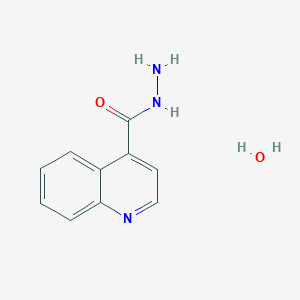![molecular formula C20H15N3O2 B2594924 N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)-1-naftamida CAS No. 897616-46-5](/img/structure/B2594924.png)
N-(2-metil-4-oxo-4H-pirido[1,2-a]pirimidin-3-il)-1-naftamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide includes a pyrido[1,2-a]pyrimidine core fused with a naphthamide moiety, which contributes to its unique chemical properties and biological activities .
Aplicaciones Científicas De Investigación
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit anti-hiv-1 activity , suggesting that this compound may also target proteins involved in the HIV-1 life cycle.
Mode of Action
It’s suggested that similar compounds bind into the active site of pfv integrase (in), a key enzyme in the hiv-1 life cycle . The keto oxygen atom at position C-4 and nitrogen atom of the pyrimidine ring moiety may chelate the Mg2+ ion .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may influence pathways related to the hiv-1 life cycle, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .
Result of Action
Similar compounds have shown moderate inhibitory properties against the hiv-1 virus (nl4-3) in hela cell cultures , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve the formation of hydrogen bonds .
Cellular Effects
In terms of cellular effects, N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has been shown to have moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular docking study showed that the compound binds into the active site of PFV integrase (IN), a key enzyme in the life cycle of HIV-1 .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time .
Dosage Effects in Animal Models
The effects of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide vary with different dosages in animal models . At high doses, the compound may have toxic or adverse effects .
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common method starts with the condensation of 2-aminopyridine with ethoxymethylenemalonate diethyl ester to form aminomethylene malonate. This intermediate undergoes cyclization and subsequent reactions to yield the desired pyrido[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Pirenperone: A tranquilizer with a similar pyrido[1,2-a]pyrimidine core.
Barmastine: An antiallergic agent with structural similarities.
Pemirolast: An antiasthmatic agent that shares the pyrido[1,2-a]pyrimidine scaffold.
Uniqueness
N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide stands out due to its unique combination of the pyrido[1,2-a]pyrimidine core with a naphthamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other similar compounds .
Propiedades
IUPAC Name |
N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-18(20(25)23-12-5-4-11-17(23)21-13)22-19(24)16-10-6-8-14-7-2-3-9-15(14)16/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZYGIALCSNVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)
![N-(4-fluorophenyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2594851.png)

![3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride](/img/structure/B2594856.png)




![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)
